N,N'-Diboc-2-amino-6-fluorobenzonitrile
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry (IUPAC) standards, with the official name being tert-butyl N-(2-cyano-3-fluorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate. This comprehensive nomenclature reflects the compound's complex structure, incorporating both the benzonitrile backbone and the dual Boc protecting groups. The compound is also systematically referred to as Imidodicarbonic acid, 2-(2-cyano-3-fluorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester, which emphasizes the carbamate functionality present in the molecule.
The molecular formula analysis reveals the empirical formula C₁₇H₂₁FN₂O₄, indicating a substantial molecular structure with a molecular weight of 336.36 grams per mole. This formula demonstrates the presence of seventeen carbon atoms, twenty-one hydrogen atoms, one fluorine atom, two nitrogen atoms, and four oxygen atoms. The molecular composition reflects the integration of the original 2-amino-6-fluorobenzonitrile core (C₇H₅FN₂) with two tert-butoxycarbonyl protecting groups, each contributing C₅H₉O₂ to the overall molecular structure. The Chemical Abstracts Service (CAS) registry number for this compound is 1313712-57-0, providing a unique identifier for database searches and chemical documentation.
Properties
IUPAC Name |
tert-butyl N-(2-cyano-3-fluorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O4/c1-16(2,3)23-14(21)20(15(22)24-17(4,5)6)13-9-7-8-12(18)11(13)10-19/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEGHFOYPBBQRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C(=CC=C1)F)C#N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N,N’-Diboc-2-amino-6-fluorobenzonitrile is a synthesis intermediate bearing multiple functional groups including a fluoride, a nitrile, and an amineIt is known that the compound is used as a precursor for synthesizing bicyclic heterocycles in medicinal chemistry research.
Mode of Action
The mode of action of N,N’-Diboc-2-amino-6-fluorobenzonitrile is primarily through its role as a precursor in the synthesis of other compounds. The ortho-position of amine and nitrile groups in 2-amino-6-fluorobenzonitrile is ideal for synthesizing quinazolines. The compound’s interaction with its targets and any resulting changes would depend on the specific biochemical reactions involved in the synthesis of the target compounds.
Biochemical Pathways
N,N’-Diboc-2-amino-6-fluorobenzonitrile is used to synthesize quinazoline derivatives, which are bicyclic heterocycles used for antimalaria and anticancer treatments. These derivatives include Gefitinib, Lapatinib, Erlotinib, and Afatinib. The compound is also used to synthesize aminoquinoline derivatives by reacting with ketones. Tacrine derivatives, cholinesterase inhibitors for Alzheimer’s disease, can be obtained with such method.
Result of Action
The molecular and cellular effects of N,N’-Diboc-2-amino-6-fluorobenzonitrile’s action would depend on the specific compounds it is used to synthesize and their respective modes of action. For example, quinazoline derivatives synthesized using this compound are used for antimalaria and anticancer treatments, while tacrine derivatives are used as cholinesterase inhibitors for Alzheimer’s disease.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N,N’-Diboc-2-amino-6-fluorobenzonitrile. For instance, the compound is soluble in some organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and dichloromethane. This solubility can affect the compound’s action and efficacy. Additionally, the compound should be used in a well-ventilated environment.
Biological Activity
N,N'-Diboc-2-amino-6-fluorobenzonitrile is a synthetic compound with significant potential in medicinal chemistry, particularly as a precursor for various biologically active molecules. This article explores its biological activity, mechanisms of action, and applications in drug development.
This compound has the molecular formula and a molecular weight of 336.363 g/mol. It is derived from 2-amino-6-fluorobenzonitrile, which is known for its role as an intermediate in the synthesis of various pharmaceutical compounds. The structure includes functional groups such as amines, nitriles, and fluorides, which contribute to its reactivity and biological properties .
Target Compounds
The primary biological activity of this compound arises from its use as a precursor in synthesizing quinazoline derivatives. These derivatives are known for their diverse pharmacological activities, including antimalarial and anticancer effects. The ortho-positioning of the amine and nitrile groups facilitates the formation of these biologically active compounds .
Biochemical Pathways
Quinazolines synthesized from this compound interact with various molecular targets, influencing cellular pathways associated with cancer proliferation and malaria pathogenesis. The specific pathways activated depend on the final structure of the synthesized compound.
Biological Activity Studies
Recent studies have highlighted the potential biological activities associated with quinazoline derivatives synthesized from this compound:
Anticancer Activity
In vitro studies have demonstrated that quinazoline derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this compound have shown promising results in inhibiting cell proliferation in MCF-7 cells, suggesting potential application in breast cancer treatment.
Antimalarial Activity
Research indicates that certain quinazoline derivatives possess antimalarial properties by disrupting the metabolic processes of Plasmodium species. These compounds target specific enzymes involved in the parasite's lifecycle, leading to reduced viability and replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of N,N'-Diboc-2-amino-6-fluorobenzonitrile can be contextualized by comparing it to related fluorinated benzonitriles and aromatic derivatives.
Substituent Effects and Reactivity
- This compound: The Boc-protected amino group at position 2 provides steric hindrance, reducing susceptibility to nucleophilic attacks or oxidation. This protection enhances stability in multi-step syntheses. The fluorine at position 6 exerts an electron-withdrawing effect, meta-directing electrophilic substitutions. The nitrile group enables transformations such as hydrolysis to amides or carboxylic acids.
- Lacks Boc protection, making it more reactive but less stable under acidic conditions. Molecular weight: 169.58 g/mol (vs. 378.34 g/mol for the target compound) .
- 5-Fluoro-2-iodobenzonitrile (A908077): Iodo substituent at position 2 offers opportunities for cross-coupling reactions (e.g., Suzuki-Miyaura). Higher molecular weight (273.01 g/mol) due to iodine, increasing steric bulk but reducing solubility in polar solvents. No Boc groups, limiting stability in basic/acidic environments .
Data Table: Comparative Analysis of Fluorinated Benzonitrile Derivatives
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Purity | Key Applications/Reactivity |
|---|---|---|---|---|---|
| This compound | C₁₈H₂₂F₂N₂O₄ | 2-(Boc)₂NH, 6-F, CN | 378.34 | ≥95% | Peptide synthesis, intermediates |
| 5-(Chloromethyl)-2-fluorobenzonitrile | C₈H₅ClFN | 5-CH₂Cl, 2-F, CN | 169.58 | 95% | Alkylation reactions, agrochemicals |
| 5-Fluoro-2-iodobenzonitrile | C₇H₃FIN | 2-I, 5-F, CN | 273.01 | 95% | Cross-coupling catalysts, APIs |
| 2-Amino-5-fluoro-3-methylbenzoic acid | C₈H₈FNO₂ | 2-NH₂, 5-F, 3-CH₃, COOH | 169.15 | 95% | Antibiotic intermediates |
Research Findings and Limitations
- Synthetic Advantages: The Boc groups in this compound enable its use in multi-step syntheses where unprotected amines would degrade. Its fluorine atom improves metabolic stability in drug candidates .
- Limitations: Higher molecular weight compared to simpler analogs (e.g., 5-(Chloromethyl)-2-fluorobenzonitrile) may reduce solubility in non-polar solvents.
- Contradictions : While halogenated derivatives (e.g., iodo/chloro) are typically more reactive, their instability under harsh conditions contrasts with the Boc-protected compound’s robustness .
Preparation Methods
Nitro Reduction Methodology
The synthesis of 2-amino-6-fluorobenzonitrile, the precursor to N,N'-Diboc-2-amino-6-fluorobenzonitrile, typically begins with the reduction of 2-nitro-6-fluorobenzonitrile. A patented industrial-scale method employs iron powder in acetic acid with water as a proton source. Key parameters include:
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Reaction temperature | 50–55°C | Prevents byproduct formation |
| Molar ratio (Fe:substrate) | 3.7:1 | Ensures complete nitro reduction |
| Acid concentration | 35% HCl (post-reduction) | Removes residual iron complexes |
This method achieves >95% purity and 89% yield, bypassing column chromatography through acidic recrystallization. The product’s low basicity allows selective dissolution of impurities in dilute HCl, a critical insight for industrial applications.
Bis-Boc Protection Strategies
Standard Boc Protection Conditions
Primary amines typically undergo mono-Boc protection under mild conditions. However, achieving bis-Boc protection on 2-amino-6-fluorobenzonitrile requires stringent control:
Reaction Scheme :
Optimized Parameters :
-
Base : 4-Dimethylaminopyridine (DMAP, 1.2 eq.) enhances nucleophilicity of the amine.
-
Solvent : Anhydrous THF minimizes hydrolysis of Boc anhydride.
-
Temperature : 0°C to room temperature, preventing exothermic side reactions.
-
Stoichiometry : 2.5 eq. Boc anhydride ensures complete bis-protection.
Yield Data :
| Boc Equivalents | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1.0 | 25 | 12 | 35 |
| 2.0 | 0 → 25 | 24 | 68 |
| 2.5 | 0 → 25 | 24 | 82 |
Excess Boc anhydride drives the reaction toward bis-protection, while gradual warming prevents carbamate decomposition.
Industrial-Scale Adaptations
For kilogram-scale production, the process integrates:
-
Continuous Feed Systems : Gradual addition of Boc anhydride to control exotherms.
-
Aqueous Workup : Extraction with ethyl acetate and washing with 5% citric acid to remove DMAP.
-
Crystallization : Heptane/ethyl acetate (4:1) yields 79% recovery with >99% HPLC purity.
Analytical Characterization
Critical quality control metrics for this compound include:
| Technique | Key Observations | Specification |
|---|---|---|
| (CDCl₃) | δ 1.45 (s, 18H, Boc CH₃), 7.25 (m, 2H, Ar-H) | Confirms bis-Boc substitution |
| HPLC | Rt = 8.2 min (C18, 70% MeOH) | Purity ≥98% |
| IR | 1745 cm⁻¹ (C=O stretch) | Validates carbamate formation |
Applications in Heterocycle Synthesis
The bis-Boc group facilitates directed metalation in quinazoline syntheses. For example, Niementowski cyclization with formic acid yields oxazepinoquinazolines:
This reaction proceeds via a benzamide intermediate, with CO₂ acting as a traceless directing group.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Overprotection (tri-Boc byproducts) | Use stoichiometric Boc anhydride (2.05 eq.) |
| Hydrolysis during workup | Employ pH-controlled extraction (pH 6–7) |
| Residual DMAP | Acidic washes (1M HCl) post-reaction |
Q & A
What are the optimal synthetic routes for preparing N,N'-Diboc-2-amino-6-fluorobenzonitrile, and what challenges arise during its purification?
Level: Basic
Answer:
The synthesis typically involves sequential Boc protection of the amino group in 2-amino-6-fluorobenzonitrile. A common strategy is:
Amination and Protection: React 2-amino-6-fluorobenzonitrile with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions (e.g., DMAP in THF) to install the Boc groups.
Workup: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted Boc₂O and byproducts. Challenges include ensuring complete Boc protection without side reactions at the nitrile or fluorine groups. Fluorinated intermediates often require low-temperature crystallization to avoid decomposition .
Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
Level: Basic
Answer:
Key methods:
- ¹H/¹³C NMR: Confirm Boc group integration (e.g., tert-butyl peaks at ~1.3 ppm) and absence of deprotection. Fluorine substituents induce distinct splitting patterns in aromatic regions.
- IR Spectroscopy: Detect nitrile stretches (~2220 cm⁻¹) and Boc carbonyl vibrations (~1680–1740 cm⁻¹).
- LC-MS (ESI+): Validate molecular weight ([M+H]+ expected at m/z 381.2 for C₁₇H₂₁F₁N₂O₄). High-resolution MS resolves isotopic patterns for fluorine and nitrile groups .
How does the electronic influence of fluorine and nitrile groups affect regioselective functionalization of this compound?
Level: Advanced
Answer:
The meta-directing nitrile and ortho/para-directing fluorine create competing electronic effects. For example:
- Electrophilic Aromatic Substitution (EAS): Nitrile dominates, directing incoming electrophiles to the 4-position (relative to nitrile). Fluorine enhances reactivity but does not override nitrile’s directing effect.
- Cross-Coupling (e.g., Suzuki): Use Pd catalysts with bulky ligands (XPhos) to minimize steric hindrance from Boc groups. Pre-activate the nitrile via cyano-directed C–H borylation for selective coupling at the 3-position .
Under what conditions do the Boc groups in this compound undergo deprotection, and how can this interfere with downstream applications?
Level: Advanced
Answer:
Boc groups are acid-labile but stable under basic conditions. Risks include:
- Acidic Hydrolysis: Trifluoroacetic acid (TFA) in DCM (0–5°C, 1–2 hours) removes Boc groups. Avoid prolonged exposure to prevent nitrile hydrolysis.
- Thermal Instability: Above 80°C, Boc groups may decompose, releasing CO₂ and tert-butanol. Monitor via TGA-DSC during thermal studies.
Mitigation: Use scavengers (e.g., triisopropylsilane) during deprotection to minimize side reactions .
How can researchers reconcile contradictions in reported reactivity of fluorobenzonitrile derivatives, such as unexpected nucleophilic aromatic substitution (NAS) outcomes?
Level: Advanced
Answer:
Discrepancies often arise from solvent polarity and substituent electronic effects. For example:
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance NAS at fluorine by stabilizing transition states. Nonpolar solvents favor nitrile participation.
- Steric Effects: Bulky Boc groups hinder NAS at the 6-fluorine position, redirecting reactivity to the 4-fluorine (if present). Validate with DFT calculations to map charge distribution .
What strategies are recommended for designing this compound-based inhibitors in medicinal chemistry studies?
Level: Advanced
Answer:
Scaffold Functionalization: Introduce bioisosteres (e.g., replace nitrile with tetrazole) while retaining Boc groups for solubility.
SAR Studies: Compare with analogs (e.g., 4-amino-2,5-difluorobenzonitrile) to assess fluorine’s role in target binding.
Protease Inhibition: Utilize the nitrile as a warhead for covalent inhibition (e.g., targeting cysteine residues). Confirm selectivity via kinetic assays .
What are the best practices for storing this compound to prevent degradation?
Level: Basic
Answer:
- Temperature: Store at –20°C under inert gas (Ar/N₂) to minimize hydrolysis.
- Moisture Control: Use desiccants (molecular sieves) in sealed containers.
- Light Sensitivity: Amber vials prevent UV-induced nitrile dimerization. Regular NMR checks every 6 months are advised .
How does the steric bulk of Boc groups influence crystallographic studies of this compound derivatives?
Level: Advanced
Answer:
Boc groups reduce crystal symmetry, complicating diffraction. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
